molecular formula C12H17N3O B7547558 N,N-bis(cyanomethyl)-2-cyclohexylacetamide

N,N-bis(cyanomethyl)-2-cyclohexylacetamide

Cat. No.: B7547558
M. Wt: 219.28 g/mol
InChI Key: YIDHEXJTRQCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(cyanomethyl)-2-cyclohexylacetamide: is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry due to the presence of both cyano and amide functional groups. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-cyclohexylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with cyanoacetic acid derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as copper or palladium, can enhance the reaction efficiency. Additionally, solvent-free methods or the use of green solvents are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-2-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amines, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-bis(cyanomethyl)-2-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide involves its interaction with biological targets through its cyano and amide groups. These functional groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific biological target and the nature of the derivative used .

Comparison with Similar Compounds

  • N,N-bis(cyanomethyl)trifluoromethanesulfonamide
  • N,N-bis(cyanomethyl)methylenediamine
  • N-(cyanomethyl)-2-cyclohexylacetamide

Comparison: N,N-bis(cyanomethyl)-2-cyclohexylacetamide is unique due to the presence of both cyano groups and a cyclohexyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

N,N-bis(cyanomethyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-6-8-15(9-7-14)12(16)10-11-4-2-1-3-5-11/h11H,1-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHEXJTRQCTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.